molecular formula C8H4BrF B3033795 4-Bromo-3-fluorophenylacetylene CAS No. 1191063-07-6

4-Bromo-3-fluorophenylacetylene

Cat. No.: B3033795
CAS No.: 1191063-07-6
M. Wt: 199.02 g/mol
InChI Key: QOHNCCMVGZDALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluorophenylacetylene (4-Br-3-FPA) is a highly reactive chemical compound belonging to the class of organic compounds known as alkyne derivatives. It is a colorless liquid that is soluble in many organic solvents and is used in a variety of laboratory and industrial applications. 4-Br-3-FPA is a versatile chemical that can be used in a wide range of applications, including organic synthesis, material science, and drug discovery.

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Polymer Synthesis and Electronic Property Tuning

    A study by Gohier et al. (2013) explored the synthesis of 3-Fluoro-4-hexylthiophene, involving a process that could be related to derivatives like 4-Bromo-3-fluorophenylacetylene for tuning the electronic properties of conjugated polythiophenes. This work highlights the potential of such compounds in adjusting electronic properties for materials science applications (Gohier, Frère, & Roncali, 2013).

  • Molecular Design for Simultaneous Ion Monitoring

    Zhao et al. (2019) utilized a strategy involving the adjustment of molecular polarity for simultaneous ion detection, showcasing a multifunctional approach that could be relevant to the structural manipulation of compounds like this compound for chemical sensing applications (Zhao et al., 2019).

Chemical Sensing and Biological Applications

  • Fluorogenic Substrates for Enzyme Activity Imaging

    Fujikawa et al. (2019) discussed the development of 4-bromo-1,8-naphthalimide derivatives as fluorogenic substrates for visualizing glutathione S-transferase activity, a cancer-associated enzyme, in living cells. This illustrates the application of bromo-fluorinated compounds in designing fluorescent probes for biomedical research (Fujikawa, Terakado, Nampo, Mori, & Inoue, 2019).

  • Electrolyte Additives for Lithium-Ion Batteries

    A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries by Zhang (2014) showcases the relevance of bromo-fluorinated compounds in enhancing battery safety and performance. While not directly about this compound, this research points to the potential of similarly structured compounds in energy storage technologies (Zhang, 2014).

Safety and Hazards

The safety information for 4-Bromo-3-fluorophenylacetylene includes a warning signal word and the hazard statements H319 and H335 . The precautionary statements include P261, P271, and P280 . These codes correspond to specific safety measures that should be taken when handling the compound.

Properties

IUPAC Name

1-bromo-4-ethynyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNCCMVGZDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluorophenylacetylene
Reactant of Route 2
4-Bromo-3-fluorophenylacetylene
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorophenylacetylene
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluorophenylacetylene
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-fluorophenylacetylene
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluorophenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.